molecular formula C17H18ClN3O4S3 B2523019 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1095323-05-9

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2523019
CAS No.: 1095323-05-9
M. Wt: 459.98
InChI Key: CWGWWQPRXKQSLY-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O4S3 and its molecular weight is 459.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into related compounds has shown potential in the synthesis of various thiophene derivatives with notable antimicrobial properties. For instance, studies involving the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology have highlighted the potential antibacterial and antifungal activities of these compounds. Specifically, certain derivatives demonstrated significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).

Antitumor Applications

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds have been synthesized and evaluated for their in vitro activity against various human tumor cell lines, including liver (HepG-2), colon (HT-29), and lung cancer (NCI-H460). Certain compounds within this series exhibited higher activity than doxorubicin, a standard in cancer treatment, suggesting their potential as antitumor agents (Hafez et al., 2017).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives has demonstrated the potential for creating new antibiotic and antibacterial drugs. This research underscores the versatility of thiophene derivatives in synthesizing compounds with significant biological activity, including antibiotics effective against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Applications in Anti-inflammatory Agents

The synthesis of novel tetrahydropyridine derivatives, including 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, has been explored. These compounds were synthesized with the aim of identifying potential anti-inflammatory agents, showcasing the therapeutic potential of such chemical frameworks (Gangapuram et al., 2006).

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S3/c18-12-6-7-13(27-12)28(24,25)21-8-2-4-10(21)16(23)20-17-14(15(19)22)9-3-1-5-11(9)26-17/h6-7,10H,1-5,8H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGWWQPRXKQSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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